

Orellanine In Vivo Toxicokinetics and Metabolism: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orellanine is a potent nephrotoxin found in several species of the Cortinarius mushroom genus.[1][2] Its ingestion can lead to severe, often irreversible, renal failure, characterized by a long latency period of 2 to 21 days before the onset of symptoms.[3][4] The primary target of orellanine's toxicity is the proximal tubular epithelium of the kidneys.[1][5] Despite its toxicity, the specific action on these cells has garnered interest in its potential therapeutic use against metastatic renal cancer, which originates from the same cell type.[1][5] A thorough understanding of its toxicokinetics and metabolism is crucial for both managing poisonings and exploring its therapeutic potential. This guide provides an in-depth overview of the current knowledge on the in vivo absorption, distribution, metabolism, and excretion (ADME) of orellanine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Toxicokinetic Data

The in vivo toxicokinetics of **orellanine** have been primarily investigated in rodent models. The following tables summarize the key quantitative parameters from a pivotal study in rats, which provides the most comprehensive dataset to date.



Table 1: Orellanine Pharmacokinetic Parameters in Rats

with Varying Renal Function

Parameter	Intact Renal Function	Ligated Kidneys	Ligated Kidneys with Dialysis
Half-life (t½) (min)	109 ± 6[1][6]	756 ± 98[1][6]	238 ± 28[1][6]
Initial Concentration (C ₀) (nmol/L)	2115 ± 342[1]	3028 ± 610[1]	2521 ± 149[1]
Elimination Rate Constant (k_e) (min^{-1})	0.0064[1]	0.0009[1]	0.0029[1]
Data from Najar et al. (2018) following a single intravenous injection of 5 mg/kg			

Table 2: Orellanine Concentration in Mouse Kidney

Tissue

orellanine in rats.[1][6]

1100dC			
Time Post-Exposure	Orellanine Concentration (µg/g)		
2 hours	97 ± 51[7]		
96 hours	17 ± 1[7]		
Data from a study in mice following a single subcutaneous injection of orellanine.[7][8]			

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Details on the oral absorption of **orellanine** are limited. However, numerous poisoning cases in humans after ingestion of Cortinarius mushrooms confirm its absorption from the gastrointestinal tract.[2][4]



Distribution

Following absorption, **orellanine** is distributed throughout the body, with a pronounced accumulation in the kidneys.[1][9]

- Organ Distribution: Studies using radiolabeled **orellanine** in rats have shown that the highest concentrations of the toxin are found in the kidney cortex and the bladder at all investigated time points.[1][6] Outside of the urinary system, the liver and spleen have also been shown to accumulate **orellanine**.[5]
- Cellular Uptake: Orellanine selectively targets the proximal tubular cells of the kidney.[5] The
 exact mechanism of this selective uptake is not fully understood but is suggested to occur
 via an active, sodium-independent transporter.[5]
- Tissue Retention: There are conflicting reports regarding the retention of **orellanine** in tissues. Some human case studies have reported the detection of **orellanine** in renal biopsies up to six months after the initial poisoning.[3][10] However, a study in mice showed an 82% reduction in kidney **orellanine** concentration over 96 hours.[7]

Metabolism

The in vivo metabolism of **orellanine** is not fully elucidated, but evidence suggests the formation of several metabolites.

- Metabolite Formation: Studies in rats have detected a cluster of orellanine metabolites in plasma with shorter retention times than the parent compound during LC-MS analysis.[1][5]
 The intensity of the peaks corresponding to these metabolites increases over time as the orellanine signal diminishes, indicating a precursor-product relationship.[1][11]
- Proposed Metabolites: It is hypothesized that these metabolites are orellanine glucosides or glucuronides.[5][12] In some Cortinarius mushroom species, orellanine exists primarily as a 4,4'-diglucoside.[5][13] It is plausible that similar conjugation reactions occur in vivo.
- Metabolic Activation: There is evidence to suggest that orellanine may undergo metabolic activation. An early study demonstrated that orellanine only inhibited protein synthesis after exposure to liver microsomes.[2][13]



Excretion

The primary route of elimination for **orellanine** is through the kidneys.

- Renal Excretion: Orellanine is almost exclusively eliminated by the kidneys, primarily through glomerular filtration.[1][12][14] In rats with intact renal function, detectable levels of orellanine were excreted in the urine only during the first 24 hours after administration.[4]
 [14]
- Impact of Renal Function: The critical role of the kidneys in **orellanine** elimination is highlighted by the significantly prolonged half-life in rats with ligated renal arteries (756 minutes) compared to those with intact renal function (109 minutes).[1][6]
- Dialysis: Peritoneal dialysis has been shown to significantly enhance the elimination of **orellanine**, reducing its half-life in rats with ligated kidneys from 756 minutes to 238 minutes. [1][6]

Experimental Protocols Pharmacokinetic Study in Rats (Najar et al., 2018)

- Animal Model: Male Wistar and Sprague-Dawley rats were used.[1][6]
- Study Groups:
 - Intact renal function (control).[1][6]
 - Bilateral renal artery ligation to induce anuria.[1][6]
 - Bilateral renal artery ligation with subsequent peritoneal dialysis.[1][6]
- Dosing: A single intravenous injection of 5 mg/kg orellanine (unlabeled and ³H-labeled) was administered.[1][6]
- Sample Collection: Blood samples were collected at various time points.[1]
- Analytical Methods:

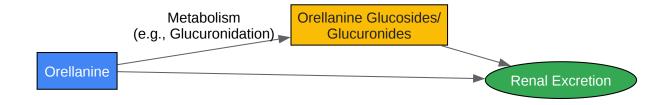


- LC-MS/MS: Plasma concentrations of orellanine were quantified using liquid chromatography-tandem mass spectrometry.[1]
- β-Scintillation: Plasma samples containing ³H-labeled orellanine were analyzed by β-scintillation to measure total radioactivity (orellanine and its metabolites).[1]
- Radioluminography: Whole-body radioluminography was used to visualize the distribution of ³H-labeled **orellanine** in different organs.[1]

Tissue Analysis in Mice

- Animal Model: Mice were administered **orellanine** via subcutaneous injection.[7]
- Sample Collection: Kidney tissue was collected at 2 hours and 96 hours post-exposure.[7]
- Analytical Method: High-performance liquid chromatography (HPLC) was used to quantify the concentration of orellanine in kidney tissue.[7][8]

Visualizations Proposed Metabolic Pathway of Orellanine

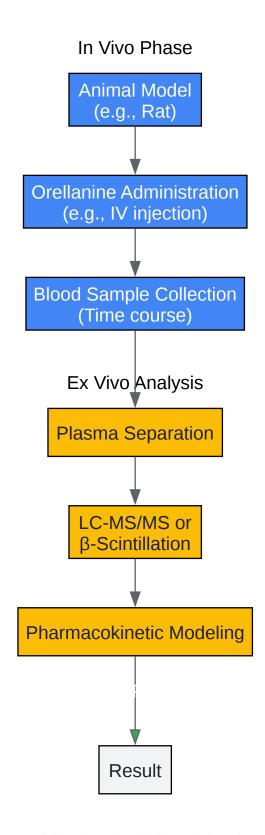


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Caption: Proposed metabolic pathway of **orellanine** in vivo.

Experimental Workflow for Orellanine Pharmacokinetic Studies





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Caption: General experimental workflow for in vivo pharmacokinetic studies of **orellanine**.



Conclusion

The in vivo toxicokinetics of **orellanine** are characterized by rapid distribution to the kidneys and elimination primarily through glomerular filtration. The kidneys play a paramount role in its clearance, and any impairment of renal function leads to a significant increase in its half-life. Evidence suggests that **orellanine** is metabolized, likely through conjugation to form glucosides or glucuronides. A comprehensive understanding of these metabolic pathways and the toxicological profile of the metabolites is an essential area for future research. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in toxicology and drug development, aiding in the risk assessment of **orellanine** poisoning and the exploration of its therapeutic applications.

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